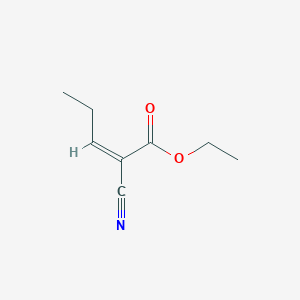

ethyl (2Z)-2-cyanopent-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-cyanopent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECULCWTVRHVGP-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C#N)\C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2z 2 Cyanopent 2 Enoate

Classical Condensation Approaches

The Knoevenagel condensation stands as a cornerstone for the synthesis of ethyl (2Z)-2-cyanopent-2-enoate. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. wikipedia.org

Knoevenagel Condensation and its Variants for (2Z)-Stereoselectivity

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds. wikipedia.orgresearchgate.net In the context of ethyl (2Z)-2-cyanopent-2-enoate synthesis, the reaction between propanal and ethyl cyanoacetate is central. The stereochemical outcome of this reaction, specifically achieving the desired (2Z)-isomer, is a critical aspect. While the initial product of the Knoevenagel condensation can be a mixture of (E) and (Z) isomers, the (Z)-isomer can often be obtained as the more stable product through equilibration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

Optimization of Reaction Conditions: Catalysis, Temperature, and Water Removal

Optimizing the reaction conditions is crucial for maximizing the yield and purity of ethyl (2Z)-2-cyanopent-2-enoate. Key parameters include the choice of catalyst, reaction temperature, and the effective removal of water, which is a byproduct of the condensation.

Catalysis: A variety of catalysts have been explored for the Knoevenagel condensation. While traditional catalysts include amines like piperidine (B6355638) wikipedia.orgoup.com, modern approaches have introduced a range of alternatives. Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have been shown to be effective catalysts, offering advantages like shorter reaction times and high yields. scielo.org.mx Other catalytic systems, including N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) with 1,4-diazabicyclo[2.2.2]octane (DABCO) rsc.orgnih.gov and Lewis acids like zinc chloride (ZnCl2) jocpr.com, have also been successfully employed. The choice of catalyst can significantly influence the reaction rate and selectivity. scielo.org.mxrsc.orgjocpr.com

Temperature: The reaction temperature is another critical factor. While some Knoevenagel condensations can be performed at room temperature jocpr.comresearchgate.netresearchgate.net, others may require heating to proceed at a reasonable rate. researchgate.net The optimal temperature depends on the specific reactants and catalyst being used. For instance, in some ionic liquid-promoted systems, a temperature of 50°C has been found to be effective. nih.gov

Water Removal: The removal of water from the reaction mixture is essential to drive the equilibrium towards the product side and prevent side reactions. In laboratory settings, this is often achieved by azeotropic distillation using a Dean-Stark apparatus. The continuous removal of water ensures high conversion of the starting materials to the desired product.

The following table summarizes the impact of different catalysts on the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, providing insights into reaction efficiency under various conditions.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Diisopropylethylammonium acetate (DIPEAc) | Hexane | Reflux | - | 91 | scielo.org.mx |

| [HyEtPy]Cl/DABCO | Water | 50°C | 10 min | 92 | nih.gov |

| Gallium Chloride | Solvent-free | Room Temp | - | High | researchgate.net |

| L-proline | 80% Ethanol | - | - | High | researchgate.net |

| Triphenylphosphine (B44618) | Solvent-free | - | - | Excellent | organic-chemistry.org |

| Fe3O4@C@TiO2/melamine | - | - | - | - | researchgate.net |

Influence of Precursor Structures on Product Yield and Isomeric Purity

The structure of the aldehyde and the active methylene compound significantly impacts the yield and isomeric purity of the final product. In the synthesis of ethyl (2Z)-2-cyanopent-2-enoate, the precursors are propanal and ethyl cyanoacetate.

The reactivity of the aldehyde plays a crucial role. For instance, aromatic aldehydes bearing electron-withdrawing groups generally react more readily than those with electron-donating groups in Knoevenagel condensations. nih.gov While propanal is an aliphatic aldehyde, its structure influences the steric environment around the newly formed double bond, which in turn affects the (Z)/(E) isomeric ratio. The reaction of propanal and butanal can lead to four possible aldol (B89426) condensation products, highlighting the importance of controlling the reaction to favor the desired cross-condensation product. shaalaa.com Butyraldehyde, a slightly larger aldehyde, also undergoes condensation reactions to form products like 2-ethylhexenal. wikipedia.orgthegoodscentscompany.com

The nature of the active methylene compound, in this case, ethyl cyanoacetate, is also critical. The cyano and ester groups activate the methylene protons, facilitating their removal by a base to form a reactive nucleophile. pcbiochemres.com The specific ester group (ethyl) can influence the physical properties of the final product.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Microwave-assisted and ultrasound-promoted syntheses have emerged as promising alternatives to classical heating methods for the preparation of compounds like ethyl (2Z)-2-cyanopent-2-enoate.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netyoutube.com This is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. youtube.com

In the context of cyanoacrylate synthesis, microwave-assisted Knoevenagel condensations have been successfully implemented. nih.govresearchgate.netnih.gov Studies have shown that microwave irradiation can reduce reaction times by a factor of 3 to 5 without a significant change in the product yield. nih.govresearchgate.netnih.gov This enhanced efficiency makes microwave synthesis an attractive option for the preparation of ethyl (2Z)-2-cyanopent-2-enoate. nih.govnih.govdergipark.org.trconicet.gov.ar The use of microwave-assisted organic synthesis (MAOS) aligns with the principles of green chemistry by reducing energy consumption and reaction times. unifap.brresearchgate.net

The following table compares conventional heating with microwave-assisted synthesis for the preparation of n-butyl cyanoacrylate, illustrating the significant reduction in reaction time achieved with microwave irradiation.

| Heating Method | Reaction Time | Yield | Reference |

| Oil Bath | 3-5 times longer | Similar | nih.govresearchgate.netnih.gov |

| Microwave | 1x | Similar | nih.govresearchgate.netnih.gov |

Ultrasound-Promoted Synthesis for Green Chemistry Principles

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. rsc.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. rsc.org

Sonochemical methods are considered a green chemistry approach as they can often be carried out at lower bulk temperatures and may reduce the need for harsh reagents or catalysts. rsc.org While specific studies on the ultrasound-promoted synthesis of ethyl (2Z)-2-cyanopent-2-enoate are not extensively detailed in the provided search results, the general principles of sonochemistry suggest its potential applicability. The use of ultrasound has been explored in various organic transformations, and its ability to enhance reaction rates and yields makes it a viable area for future investigation in the synthesis of this compound.

Solvent-Free and Aqueous Medium Approaches in Ethyl (2Z)-2-Cyanopent-2-enoate Synthesis

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, stands as a primary method for synthesizing α,β-unsaturated compounds like ethyl (2Z)-2-cyanopent-2-enoate. organic-chemistry.org The reaction typically involves an aldehyde or ketone and a compound with an active methylene group, such as ethyl cyanoacetate, and is often catalyzed by a weak base. organic-chemistry.org

In recent years, a significant push towards "green chemistry" has spurred the development of solvent-free and aqueous-based synthetic protocols for the Knoevenagel condensation, aiming to reduce the reliance on hazardous organic solvents. iosrjournals.org

Solvent-Free Synthesis:

Solvent-free, or solid-phase, Knoevenagel condensations offer several advantages, including reduced environmental impact, and in some cases, improved reaction rates and yields. Research has shown that various catalysts can effectively promote this reaction under solvent-free conditions. For instance, triphenylphosphine has been demonstrated as an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate under mild, solvent-free conditions, often leading to the thermodynamically more stable (E)-isomer. organic-chemistry.org Microwave irradiation has also been employed to accelerate these solvent-free reactions. organic-chemistry.org

While specific data for the solvent-free reaction of propanal with ethyl cyanoacetate is not extensively detailed in the reviewed literature, the general methodology provides a strong framework. A typical procedure would involve mixing the aldehyde, ethyl cyanoacetate, and a catalyst, followed by heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Aqueous Medium Synthesis:

The use of water as a solvent for the Knoevenagel condensation is highly attractive from a green chemistry perspective. Various catalytic systems have been developed to facilitate this reaction in an aqueous medium. Ionic liquids, particularly those with basic functionalities or those used in combination with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to promote the Knoevenagel condensation of aldehydes with ethyl cyanoacetate in water, often with good to excellent yields. nih.govaston.ac.uk The use of a hydroxy-functionalized ionic liquid promoter can further enhance the reaction. nih.gov

Additionally, heterogeneous catalysts, such as poly(4-vinylpyridine) supported on alumina-silica, have been successfully employed for the Knoevenagel condensation in water, allowing for easy separation and recycling of the catalyst.

The table below illustrates representative catalytic systems and conditions for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate in aqueous or solvent-free media, providing a basis for the synthesis of ethyl (2Z)-2-cyanopent-2-enoate.

| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Reaction Conditions | Yield | Reference |

| Triphenylphosphine | Various Aromatic/Aliphatic Aldehydes | Ethyl Cyanoacetate | Solvent-Free | Microwave, mild conditions | Excellent (predominantly E-isomer) | organic-chemistry.org |

| [HyEtPy]Cl/DABCO | Various Aromatic Aldehydes | Ethyl Cyanoacetate | Water | 50 °C | Good to Excellent | nih.gov |

| DIPEAc | Various Aromatic/Aliphatic Aldehydes | Ethyl Cyanoacetate | Dichloromethane | Reflux | High | scielo.org.mx |

This table presents generalized data for the Knoevenagel condensation. Specific yields and isomer ratios for the reaction of propanal would require empirical determination.

Purification and Isolation Techniques for Ethyl (2Z)-2-Cyanopent-2-enoate and its Stereoisomers

The Knoevenagel condensation of propanal with ethyl cyanoacetate typically yields a mixture of (E) and (Z) stereoisomers of ethyl 2-cyanopent-2-enoate. The separation and isolation of the desired (Z)-isomer from the (E)-isomer and any unreacted starting materials or byproducts is a critical step. The different spatial arrangements of the substituents around the carbon-carbon double bond in the (E) and (Z) isomers lead to differences in their physical and chemical properties, which can be exploited for their separation.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of geometric isomers. For compounds like alkyl 2-cyano-2-alkenoates, reversed-phase HPLC is often employed. The separation can be significantly enhanced by the addition of silver ions (Ag+) to the mobile phase. researchgate.net Silver ion chromatography, or argentation chromatography, relies on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bond. The stability of these complexes often differs between the (E) and (Z) isomers, allowing for their separation.

For instance, the separation of geometric isomers of ethyl 2,4-decadienoate was successfully achieved using a nonpolar reversed-phase column (C18) with a mobile phase containing silver nitrate. researchgate.net A similar approach could be adapted for the separation of the (E) and (Z) isomers of ethyl 2-cyanopent-2-enoate.

Two-dimensional liquid chromatography (2D-LC) offers enhanced resolving power for complex mixtures and can be particularly useful for separating closely related isomers that may co-elute in a one-dimensional separation. nih.gov

Other Techniques:

While distillation can sometimes be used to separate isomers with sufficiently different boiling points, the similarity in boiling points for many E/Z isomers often makes this method inefficient. researchgate.net Fractional crystallization can also be a viable, albeit often more challenging, method for isomer separation, relying on differences in solubility and crystal lattice energies.

The selection of the most appropriate purification and isolation technique will depend on the specific properties of the isomeric mixture, the desired purity of the (Z)-isomer, and the scale of the separation.

| Technique | Principle | Application to Ethyl (2Z)-2-cyanopent-2-enoate | Key Considerations |

| Silver Ion HPLC | Differential complexation of Ag+ with π-bonds of isomers. researchgate.net | Separation of (E) and (Z) isomers. | Optimization of mobile phase composition and silver ion concentration is crucial. |

| 2D-Liquid Chromatography | Utilizes two different chromatographic columns for enhanced separation. nih.gov | Resolution of complex mixtures containing isomers and byproducts. | Method development can be more complex than 1D-LC. |

| Fractional Crystallization | Differences in solubility and crystal packing of isomers. | Potential for large-scale purification. | Success is highly dependent on the specific properties of the isomers and is not always predictable. |

Reactivity and Mechanistic Investigations of Ethyl 2z 2 Cyanopent 2 Enoate

Nucleophilic Addition Reactions

The core of ethyl (2Z)-2-cyanopent-2-enoate's reactivity lies in its susceptibility to nucleophilic addition. The electron-withdrawing nature of both the cyano and the ester groups polarizes the double bond, rendering the β-carbon electrophilic and ripe for attack by nucleophiles. masterorganicchemistry.comyoutube.com

Michael Addition Pathways

The Michael addition, a conjugate addition reaction, is a prominent pathway for the functionalization of ethyl (2Z)-2-cyanopent-2-enoate. masterorganicchemistry.comresearchgate.net In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are excellent Michael donors. egyankosh.ac.in Examples include malonates, cyanoacetates, and acetoacetates. egyankosh.ac.innih.govgoogle.com The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a stabilized carbanion. This carbanion then acts as the nucleophile, attacking the electrophilic β-carbon of ethyl (2Z)-2-cyanopent-2-enoate.

Reaction Mechanism:

Deprotonation: A base removes a proton from the active methylene compound, forming a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the β-carbon of the ethyl (2Z)-2-cyanopent-2-enoate. masterorganicchemistry.com

Protonation: The resulting intermediate is protonated to yield the final Michael adduct. masterorganicchemistry.com

A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of products. For instance, the reaction with diethyl malonate would yield a different adduct than the reaction with ethyl cyanoacetate (B8463686). google.comnih.gov

The addition of nucleophiles to ethyl (2Z)-2-cyanopent-2-enoate exhibits high regioselectivity. The attack predominantly occurs at the β-carbon (1,4-addition or conjugate addition) rather than at the carbonyl carbon of the ester group (1,2-addition). libretexts.orgyoutube.com This preference is attributed to the electronic properties of the conjugated system. The resonance delocalization of the π-electrons creates a partial positive charge on the β-carbon, making it a soft electrophilic center that is preferentially attacked by soft nucleophiles like stabilized carbanions. masterorganicchemistry.com

| Addition Type | Position of Attack | Driving Factor |

| 1,4-Addition (Conjugate) | β-carbon | Favorable for soft nucleophiles, leading to a thermodynamically stable product. |

| 1,2-Addition | Carbonyl carbon | Generally faster but often reversible, favored by hard nucleophiles. libretexts.org |

This table illustrates the regiochemical outcomes of nucleophilic addition to α,β-unsaturated systems.

The Michael addition can create new stereocenters, and controlling the stereochemistry of the adducts is a significant area of research. The approach of the nucleophile to the planar α,β-unsaturated system can occur from two different faces, potentially leading to a mixture of diastereomers or enantiomers. The stereochemical outcome can be influenced by several factors, including the nature of the substrate, the nucleophile, the catalyst, and the reaction conditions. Chiral catalysts, for instance, can be employed to induce enantioselectivity in the Michael addition.

The regioselectivity of the Michael addition can also be understood in terms of kinetic and thermodynamic control. libretexts.org While the 1,2-addition to the carbonyl group is often kinetically favored (i.e., it has a lower activation energy), the 1,4-conjugate addition typically leads to the more thermodynamically stable product. libretexts.org With soft, resonance-stabilized nucleophiles like enolates from active methylene compounds, the 1,4-addition is often irreversible and thus the observed product is the result of kinetic control that also happens to be the thermodynamic product. libretexts.org In contrast, with hard nucleophiles, the 1,2-addition might be the initial product, which can then potentially rearrange to the more stable 1,4-adduct under conditions that allow for equilibrium.

Addition of Organometallic Reagents to the Activated Olefin

Organometallic reagents are another important class of nucleophiles that can add to the activated double bond of ethyl (2Z)-2-cyanopent-2-enoate. The reactivity of these reagents varies depending on the metal and the organic group.

Organocuprates (Gilman Reagents): These reagents, typically of the form R2CuLi, are soft nucleophiles and are well-known for their high propensity to undergo 1,4-conjugate addition to α,β-unsaturated systems. youtube.com The reaction of an organocuprate with ethyl (2Z)-2-cyanopent-2-enoate would be expected to yield the 1,4-adduct with high selectivity.

Grignard Reagents (RMgX) and Organolithium Reagents (RLi): These are generally considered hard nucleophiles. libretexts.org Consequently, they have a greater tendency to undergo 1,2-addition to the carbonyl group. libretexts.org However, the outcome can be influenced by steric factors and the presence of certain additives.

| Reagent Type | Typical Addition Mode |

| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition |

| Grignard Reagents | 1,2-Addition |

| Organolithium Reagents | 1,2-Addition |

This table summarizes the general reactivity patterns of different organometallic reagents with α,β-unsaturated esters.

Cyanide Group Participation in Nucleophilic Processes

The electron-withdrawing nature of the cyano group significantly influences the reactivity of the alkene in ethyl (2Z)-2-cyanopent-2-enoate towards nucleophiles. Research indicates that a nitrile group is more effective at activating an alkene for nucleophilic attack than a coplanar carboxylic ester group. kent.ac.uk This enhanced reactivity is attributed to the strong inductive and mesomeric effects of the cyano group, which polarizes the carbon-carbon double bond, rendering the β-carbon more electrophilic.

In studies involving related compounds, such as ethyl (E)-2-cyano-3-(8-dimethylamino-1-naphthyl)propenoate, the interaction between a nucleophilic amino group and the electron-deficient alkene has been investigated. kent.ac.uk These studies provide insight into the initial stages of nucleophilic addition, demonstrating the role of the cyano group in facilitating this process. The close proximity of the nucleophile to the electrophilic carbon of the alkene, influenced by the activating cyano group, is a critical factor in the reaction mechanism.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

While the electron-deficient nature of ethyl (2Z)-2-cyanopent-2-enoate generally favors nucleophilic attack, electrophilic additions to the carbon-carbon double bond can also occur, albeit under specific conditions or with highly reactive electrophiles. The presence of both a cyano and an ester group significantly deactivates the double bond towards electrophilic attack by withdrawing electron density.

Stereospecificity and Stereoselectivity in Electrophilic Additions

The stereochemical outcome of electrophilic additions to alkenes is a crucial aspect of their reactivity. Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. Stereoselective reactions are those in which a single reactant can produce two or more stereoisomeric products, but one is formed in preference to the others. For electrophilic additions to ethyl (2Z)-2-cyanopent-2-enoate, the planar nature of the double bond and the influence of the substituents would be expected to play a significant role in directing the approach of the electrophile. However, specific studies on the stereospecificity and stereoselectivity of electrophilic additions to this particular compound are not extensively detailed in the provided search results. General principles of electrophilic addition suggest that the reaction would likely proceed through a carbocation intermediate, the stability of which would be influenced by the attached functional groups. The subsequent attack by a nucleophile would then determine the final stereochemistry of the product. ma.edu

Influence of the Cyano and Ester Groups on Electrophilic Reactivity

The cyano and ethyl ester groups are potent electron-withdrawing groups. Their presence significantly reduces the electron density of the carbon-carbon double bond in ethyl (2Z)-2-cyanopent-2-enoate, thereby decreasing its nucleophilicity and making it less reactive towards electrophiles. This deactivating effect is a key consideration in planning synthetic routes involving this compound. Any electrophilic addition would require potent electrophiles or catalytic activation to overcome the deactivation by these functional groups.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Ethyl (2Z)-2-cyanopent-2-enoate, with its activated double bond, can participate as a dienophile in Diels-Alder reactions.

Diels-Alder Type Reactions as a Dienophile

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com Consequently, ethyl (2Z)-2-cyanopent-2-enoate, possessing both a cyano and an ester group, is an excellent candidate for a dienophile. These groups make the double bond electron-poor, facilitating the [4+2] cycloaddition with electron-rich dienes. masterorganicchemistry.com The reaction is typically a concerted process, leading to a high degree of stereospecificity. masterorganicchemistry.com The "Z" configuration of the starting alkene would be expected to influence the stereochemistry of the resulting cyclohexene (B86901) product.

Table 1: Reactivity of Dienophiles in Diels-Alder Reactions

| Dienophile | Activating Groups | Reactivity |

| Ethylene | None | Low |

| Maleic Anhydride | Two acyl groups | High |

| Ethyl (2Z)-2-cyanopent-2-enoate | Cyano, Ethyl Ester | High |

This table provides a qualitative comparison of dienophile reactivity based on the presence of electron-withdrawing groups.

Hetero Diels-Alder Cycloadditions

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. researchgate.netdoi.org The nitrile group (C≡N) in ethyl (2Z)-2-cyanopent-2-enoate can potentially act as a dienophile in a hetero-Diels-Alder reaction, although this is less common for unactivated nitriles. mit.edumit.edu More frequently, the carbon-carbon double bond of ethyl (2Z)-2-cyanopent-2-enoate would react with a heterodienophile.

Theoretical studies on similar systems, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, provide insights into the mechanistic possibilities, which can include stepwise or concerted pathways. nih.gov The presence of strong electron-withdrawing groups can favor polar mechanisms. researchgate.netdoi.org In the context of ethyl (2Z)-2-cyanopent-2-enoate, its electron-deficient double bond would be expected to react readily with electron-rich heterodienes.

Role of Zwitterionic Intermediates in Cycloaddition Mechanisms

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of electron-deficient alkenes like ethyl (2Z)-2-cyanopent-2-enoate, the mechanism of these reactions, particularly [3+2] cycloadditions, is a subject of detailed investigation. A central question is whether these reactions proceed via a concerted, one-step mechanism or a stepwise pathway involving a zwitterionic intermediate.

A zwitterionic intermediate is a dipolar, acyclic species formed by the initial bond formation between the two reactants. The strong electron-withdrawing properties of the cyano and ethoxycarbonyl groups at the C2 position of ethyl (2Z)-2-cyanopent-2-enoate make the β-carbon (C3) of the double bond highly electrophilic. When reacting with a nucleophilic three-atom component (TAC), such as a nitrone or an ylide, a stepwise mechanism can be favored. rsc.orgrsc.org This favoritism is enhanced by polar interactions between the reactants, the use of polar solvents, and the presence of substituents that can stabilize the resulting ionic centers. rsc.org

For instance, computational studies using Density Functional Theory (DFT) on related systems, such as the reaction between nitrones and other activated alkenes, have been employed to explore the potential energy surface. rsc.orgthieme-connect.com These studies search for the localization of zwitterionic intermediates. In some cases, a one-step, albeit polar, mechanism is found, where no stable intermediate is located. rsc.orgnih.gov However, in other reactions, particularly with highly polar reactants or systems where steric hindrance disfavors a concerted approach, stable zwitterionic intermediates are identified on the reaction pathway. thieme-connect.com The formation of these intermediates is governed by local nucleophile/electrophile interactions. thieme-connect.com

The existence of a zwitterionic intermediate can have significant stereochemical consequences. Rotation around the newly formed single bond in the acyclic intermediate can lead to a loss of the stereospecificity that would be expected from a concerted reaction, providing experimental evidence for a stepwise pathway. rsc.org While direct experimental or computational studies on ethyl (2Z)-2-cyanopent-2-enoate are not broadly reported, the principles derived from analogous systems strongly suggest that its cycloaddition reactions are highly polar and have the potential to proceed via zwitterionic intermediates, depending on the nature of the reacting partner and the reaction conditions.

Other Significant Organic Transformations

The carbon-carbon double bond in ethyl (2Z)-2-cyanopent-2-enoate is susceptible to oxidation, though its electron-deficient nature influences the choice of reagents and reaction outcomes compared to electron-rich alkenes.

One common transformation is epoxidation . The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into the corresponding epoxide, ethyl (2-cyano-3-propyl-oxiran-2-yl)formate. This reaction is a concerted process and is a standard method for synthesizing epoxides from alkenes. youtube.comyoutube.com

Another significant oxidation reaction is oxidative cleavage , most classically achieved through ozonolysis . libretexts.org This reaction breaks the double bond entirely. The initial step involves the 1,3-dipolar cycloaddition of ozone to form an unstable primary ozonide, which rearranges to a secondary ozonide. rsc.orgresearchgate.net The final products depend on the workup conditions.

Reductive Workup : Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc cleaves the molecule into two carbonyl-containing fragments. For ethyl (2Z)-2-cyanopent-2-enoate, this would yield ethyl 2-oxo-2-(oxoacetyl)acetate and propanal. libretexts.org

Oxidative Workup : If the ozonide is worked up with an oxidizing agent like hydrogen peroxide, any aldehyde products are oxidized to carboxylic acids. libretexts.org In this case, propanal would be oxidized to propanoic acid.

The reactivity of α,β-unsaturated carbonyls towards ozone has been systematically studied, indicating that the reaction proceeds and can be a significant atmospheric degradation pathway for such compounds. rsc.org Alternative methods for oxidative cleavage using reagents like potassium permanganate (B83412) under strong conditions or newer catalytic systems with molecular oxygen are also known. nih.govlibretexts.orgacs.org

The multiple reducible functional groups in ethyl (2Z)-2-cyanopent-2-enoate allow for a spectrum of products depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation is a common method for reducing the carbon-carbon double bond. Using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) selectively reduces the C=C bond, yielding the saturated ester, ethyl 2-cyanopentanoate. wikipedia.orgwikipedia.org This method is generally mild and often leaves the ester and nitrile groups intact.

Metal Hydride Reduction offers more extensive reduction. The choice of hydride reagent is critical for selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters or nitriles. However, in the case of α,β-unsaturated systems, it can perform a 1,4-conjugate addition to reduce the C=C bond, yielding ethyl 2-cyanopentanoate. thieme-connect.com

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. wikipedia.org It will reduce all three functional groups. The ester is reduced to a primary alcohol, the nitrile to a primary amine, and the alkene to an alkane. The expected product from the complete reduction of ethyl (2Z)-2-cyanopent-2-enoate with excess LiAlH₄ followed by an aqueous workup would be (2-aminomethyl)pentan-1-ol. youtube.comunion.edu The reaction proceeds via nucleophilic addition of hydride ions. thieme-connect.comnih.gov

The following table summarizes the expected major products from the reduction of ethyl (2Z)-2-cyanopent-2-enoate with different reagents.

| Reagent | Functional Group(s) Reduced | Major Product |

| H₂/Pd-C | C=C | Ethyl 2-cyanopentanoate |

| NaBH₄ | C=C | Ethyl 2-cyanopentanoate |

| LiAlH₄ (excess) | C=C, Ester (COOEt), Nitrile (CN) | (2-Aminomethyl)pentan-1-ol |

This table presents the generally expected outcomes for the specified functional groups under typical reaction conditions.

The ethoxy group of the ester functionality can be replaced via nucleophilic acyl substitution. A key example of this is transesterification , where the ethyl group is exchanged for a different alkyl group by reacting with another alcohol. This reaction is typically catalyzed by either an acid or a base.

In a process relevant to the production of various cyanoacrylate monomers, a cyanoacrylate polymer or oligomer can be transesterified by heating it with a molar excess of a different alcohol. acs.org For instance, reacting poly(ethyl (2Z)-2-cyanopent-2-enoate) with butanol would lead to the formation of poly(butyl (2Z)-2-cyanopent-2-enoate) and ethanol. The larger excess of the new alcohol drives the equilibrium towards the new ester. The resulting transesterified polymer can then be thermally "cracked" or depolymerized to yield the desired butyl (2Z)-2-cyanopent-2-enoate monomer. acs.org This method avoids handling the highly reactive monomer directly during the substitution step.

Ethyl (2Z)-2-cyanopent-2-enoate belongs to the family of cyanoacrylates, which are renowned for their ability to undergo extremely rapid polymerization. This high reactivity is due to the two strong electron-withdrawing groups (cyano and ester) attached to the same carbon of the double bond, which makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. rsc.orgresearchgate.net

Anionic Polymerization : The predominant mechanism for cyanoacrylate polymerization is anionic polymerization. rsc.orgresearchgate.net It is so facile that it can be initiated by very weak bases, including moisture (hydroxide ions) present on surfaces or in the atmosphere. rsc.org

Initiation : A nucleophile/anion (Nu⁻) attacks the electrophilic β-carbon of the monomer, breaking the C=C π-bond and forming a new carbanion. This carbanion is resonance-stabilized by both the cyano and ester groups. rsc.org

Propagation : The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule in a chain-growth fashion to form long polymer chains. rsc.org

Termination : The polymerization continues until the monomer is consumed or the growing chain is terminated, for instance by reacting with a weak acid. rsc.org

The reaction is highly exothermic and proceeds very quickly. rsc.org DFT studies on the initiation of ethyl cyanoacrylate with water calculated a low activation energy of 13.83 kJ/mol in the gas phase, which is further decreased in polar solvents, highlighting the reaction's spontaneity. nih.gov

Radical Polymerization : While less common, radical polymerization of cyanoacrylates is also possible but requires acidic conditions to suppress the much faster anionic pathway. rsc.org Kinetic studies of the radical polymerization of ethyl 2-cyanoacrylate have determined the propagation (kₚ) and termination (kₜ) rate coefficients.

The following table presents key kinetic data for the polymerization of ethyl 2-cyanoacrylate, a close analogue of the title compound.

| Polymerization Type | Parameter | Value | Conditions |

| Anionic Initiation | Activation Energy (Eₐ) | 13.83 kJ/mol | Gas Phase (DFT Calculation) nih.gov |

| Radical Polymerization | Propagation Rate Coefficient (kₚ) | 1622 L·mol⁻¹·s⁻¹ | Bulk, 30 °C, with acetic acid rsc.org |

| Radical Polymerization | Termination Rate Coefficient (kₜ) | 4.11 x 10⁸ L·mol⁻¹·s⁻¹ | Bulk, 30 °C, with acetic acid rsc.org |

Data is for ethyl 2-cyanoacrylate, which serves as a model for the reactivity of ethyl (2Z)-2-cyanopent-2-enoate.

Computational Chemistry Studies of Ethyl 2z 2 Cyanopent 2 Enoate

Electronic Structure and Reactivity Prediction

Understanding the electronic characteristics of ethyl (2Z)-2-cyanopent-2-enoate is fundamental to predicting its reactivity. Computational methods such as Frontier Molecular Orbital (FMO) theory, charge distribution analysis, and Fukui functions are instrumental in this regard.

Frontier Molecular Orbital (FMO) Theory Analysis for Electrophilicity and Nucleophilicity

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the nucleophilic and electrophilic nature of a molecule, respectively.

For cyano-activated alkenes like ethyl (2Z)-2-cyanopent-2-enoate, the presence of electron-withdrawing cyano and ester groups significantly lowers the energy of the LUMO, enhancing its electrophilic character. The HOMO, conversely, is lowered in energy, reducing its nucleophilicity. This makes the molecule a good Michael acceptor, susceptible to attack by nucleophiles at the β-carbon.

While specific FMO energy values for ethyl (2Z)-2-cyanopent-2-enoate are not widely published, data for structurally similar cyanoacrylates can provide valuable context.

Table 1: Representative FMO Energies for Cyano-Activated Alkenes (Calculated at the B3LYP/6-31G(d) level)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Acrylonitrile | -7.89 | -0.87 | 7.02 |

| Ethyl acrylate (B77674) | -7.45 | -0.98 | 6.47 |

| Ethyl cyanoacrylate | -8.12 | -1.54 | 6.58 |

Data is illustrative and based on calculations for similar structures. Actual values for ethyl (2Z)-2-cyanopent-2-enoate will vary.

The large HOMO-LUMO gap suggests high kinetic stability. The low-lying LUMO energy, particularly when compared to simple alkenes, confirms the strong electrophilic nature imparted by the cyano and ester functionalities.

Charge Distribution and Fukui Function Analysis for Reactive Sites

The distribution of electron density within a molecule provides a more detailed picture of its reactive sites. Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges, revealing the polarization of bonds. In ethyl (2Z)-2-cyanopent-2-enoate, the α- and β-carbons of the double bond are expected to be electron-deficient due to the adjacent electron-withdrawing groups, with the β-carbon being the primary site for nucleophilic attack.

Fukui functions are another powerful tool within Density Functional Theory (DFT) for identifying the most reactive sites in a molecule. The Fukui function f+(r) indicates the propensity of a site to accept an electron (electrophilicity), while f-(r) indicates the propensity to donate an electron (nucleophilicity). For an electrophilic molecule like ethyl (2Z)-2-cyanopent-2-enoate, the largest values of f+(r) are expected at the β-carbon, further supporting its role as the primary electrophilic center.

Table 2: Illustrative Natural Atomic Charges and Fukui Indices (f+) for a Model Cyanoenoate

| Atom | Natural Atomic Charge (e) | Fukui Index (f+) |

| α-Carbon | +0.15 | 0.18 |

| β-Carbon | +0.05 | 0.35 |

| Cyano Carbon | +0.10 | 0.12 |

| Ester Carbonyl Carbon | +0.65 | 0.08 |

Values are for a representative model and serve to illustrate expected trends.

The data clearly indicates that the β-carbon is the most susceptible site for a nucleophilic attack.

Conformational Landscape and Energetics of Isomeric Forms

The "2Z" designation in ethyl (2Z)-2-cyanopent-2-enoate specifies the stereochemistry around the carbon-carbon double bond, where the higher priority groups (the propyl group and the cyano/ester groups) are on the same side. However, the molecule possesses additional conformational flexibility due to rotation around single bonds, such as the C-C bonds in the ethyl and propyl groups and the C-O bond of the ester.

Computational studies can map the potential energy surface of the molecule to identify the most stable conformers. The relative energies of different conformers are determined by a balance of steric hindrance and electronic effects. For the ester group, the s-trans and s-cis conformations (referring to the orientation of the carbonyl group relative to the double bond) are two key possibilities. The s-trans conformer is generally more stable due to reduced steric repulsion.

Furthermore, the ethyl group and the propyl group can adopt various staggered and eclipsed conformations. The relative energies of these conformers are typically within a few kcal/mol of each other, and at room temperature, the molecule exists as a dynamic equilibrium of these forms.

Reaction Mechanism Elucidation

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states.

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations can locate and characterize the transition state (TS) structures for reactions involving ethyl (2Z)-2-cyanopent-2-enoate. A key application is in understanding its behavior in cycloaddition reactions.

For instance, in a Diels-Alder reaction where ethyl (2Z)-2-cyanopent-2-enoate acts as the dienophile, DFT can be used to model the concerted or stepwise nature of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. The geometry of the transition state reveals the degree of bond formation and breaking at this critical point. In polar Diels-Alder reactions involving electron-deficient alkenes, asynchronous transition states, where one new bond forms in advance of the other, are common. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Molecular Mechanisms

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of electron density changes rather than molecular orbital interactions. mdpi.com MEDT posits that the feasibility of a reaction is related to the global electron density transfer (GEDT) between the nucleophile and the electrophile. nih.govencyclopedia.pub

In the context of a reaction involving ethyl (2Z)-2-cyanopent-2-enoate as the electrophile, MEDT analysis would focus on the electron density flow from the interacting nucleophile. A higher GEDT at the transition state is associated with a lower activation barrier in polar reactions. researchgate.net This theory has been successfully applied to explain the reactivity in polar Diels-Alder reactions involving cyano-substituted ethylenes. encyclopedia.pub The analysis of the electron localization function (ELF), a tool within MEDT, can provide a detailed picture of bond formation, showing how the electron density reorganizes to form new chemical bonds. researchgate.net

Theoretical Prediction of Reaction Pathways and Selectivity

The prediction of reaction pathways and selectivity for a molecule like ethyl (2Z)-2-cyanopent-2-enoate is a primary application of computational chemistry. This typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. These studies can elucidate the mechanisms of key reactions, such as its synthesis via Knoevenagel condensation and its subsequent polymerization.

One of the fundamental reactions for the synthesis of substituted cyanoacrylates is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. researchgate.netorganic-chemistry.org Computational studies can model this reaction to determine the favorability of different catalysts and reaction conditions, as well as to predict the stereoselectivity (E vs. Z isomers) of the product. dntb.gov.uaresearchgate.net For instance, theoretical calculations can compare the energy barriers for the formation of the (E) and (Z) isomers, thus predicting which isomer is more likely to be formed under thermodynamic or kinetic control.

A significant reaction pathway for ethyl (2Z)-2-cyanopent-2-enoate, like other cyanoacrylates, is anionic polymerization . pcbiochemres.comindexcopernicus.com This process is famously rapid and is the basis for the adhesive properties of "superglues". bris.ac.uk Computational studies have been successfully applied to understand the mechanism of anionic polymerization of ethyl α-cyanoacrylate (a closely related compound). A study utilizing Density Functional Theory (DFT) at the B3LYP level with a 6-31G* basis set has elucidated the initiation step of polymerization with water. sioc-journal.cnresearchgate.net

The initiation of the polymerization by a nucleophile (like the hydroxide (B78521) ion from water) involves the attack on the electrophilic β-carbon of the C=C double bond. bris.ac.uk This forms a resonance-stabilized carbanion, which then propagates the polymer chain by attacking subsequent monomer units. pcbiochemres.comnih.gov DFT calculations can determine the activation energy for this initiation step. For ethyl α-cyanoacrylate initiated by water in the gas phase, the activation energy has been calculated to be 13.83 kJ/mol. sioc-journal.cnresearchgate.net Such a low activation energy is consistent with the observed high reactivity of cyanoacrylates.

Furthermore, computational models can investigate the effect of solvents on the reaction pathway. By employing techniques like the self-consistent reaction field (SCRF), it has been shown that polar solvents can lower the activation energy for the initiation of polymerization, and in some cases, even lead to a barrierless reaction. sioc-journal.cnresearchgate.net

The following table summarizes key findings from a representative DFT study on the anionic polymerization of ethyl α-cyanoacrylate, which serves as a model for understanding the reactivity of ethyl (2Z)-2-cyanopent-2-enoate.

| Computational Method | System | Calculated Parameter | Value | Reference |

| DFT (B3LYP/6-31G*) | Ethyl α-cyanoacrylate + Water | Activation Energy (Gas Phase) | 13.83 kJ/mol | sioc-journal.cnresearchgate.net |

| DFT with SCRF | Ethyl α-cyanoacrylate + Water | Effect of Polar Solvents | Decreased Activation Energy | sioc-journal.cnresearchgate.net |

Beyond polymerization, computational methods can also predict the pathways of other reactions, such as oxidation. For example, the Cl-initiated oxidation of ethyl acrylate has been studied using the M06-2X functional, revealing that Cl-addition to the double bond is more favorable than H-abstraction. researchgate.net Similar studies on ethyl (2Z)-2-cyanopent-2-enoate could predict its atmospheric fate and degradation pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials. youtube.com For ethyl (2Z)-2-cyanopent-2-enoate, MD simulations would be particularly insightful for understanding the dynamic properties and stability of its corresponding polymer, poly(ethyl (2Z)-2-cyanopent-2-enoate).

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This allows for the investigation of a wide range of properties that are not accessible through static quantum mechanical calculations. Key applications of MD simulations for the polymer of ethyl (2Z)-2-cyanopent-2-enoate would include:

Interfacial Properties: The behavior of the polymer at interfaces is critical for applications such as adhesives and coatings. MD simulations can model the interaction of the polymer with different surfaces or with other phases, such as in an emulsion. acs.orgyoutube.com For example, simulations could explore how the polymer chains arrange themselves at a water-oil interface or on a solid substrate.

Stability and Degradation: By simulating the polymer at different temperatures and in the presence of other chemical species, MD can provide insights into its thermal and chemical stability. For instance, simulations can help to understand the initial stages of thermal degradation, such as depolymerization, by observing the breaking of bonds and the diffusion of monomers away from the polymer chain. researchgate.net

Mechanical Properties: Although computationally demanding, MD simulations can be used to predict mechanical properties like the elastic modulus and tensile strength of the polymer. This is achieved by simulating the response of the polymer matrix to an applied stress or strain.

The following table outlines the types of insights that can be gained from MD simulations of poly(ethyl (2Z)-2-cyanopent-2-enoate).

| Simulation Type | Investigated Property | Potential Findings |

| Single Polymer Chain in Solvent | Chain Conformation and Dynamics | Determination of chain flexibility, radius of gyration, and solvent effects on polymer structure. |

| Polymer Melt | Bulk Material Properties | Prediction of glass transition temperature, density, and cohesive energy density. |

| Polymer at an Interface | Adhesion and Surface Properties | Understanding of interfacial structure, binding energies to substrates, and wetting behavior. |

| Polymer under Mechanical Stress | Mechanical Response | Estimation of Young's modulus, stress-strain behavior, and failure mechanisms. |

Spectroscopic Data for Ethyl (2Z)-2-cyanopent-2-enoate Not Publicly Available

A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data for the chemical compound ethyl (2Z)-2-cyanopent-2-enoate. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, the specific information required to generate a detailed scientific article as outlined is not accessible in the public domain.

The investigation aimed to retrieve detailed research findings for the advanced spectroscopic characterization and structural elucidation of ethyl (2Z)-2-cyanopent-2-enoate. The required data included:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR data for proton environment analysis.

¹³C NMR data for carbon skeleton characterization.

Information on two-dimensional NMR techniques (such as COSY, HMQC, HMBC) for connectivity and structural confirmation.

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) spectroscopy data for functional group identification.

Fourier Transform Raman (FT-Raman) spectroscopy data for complementary vibrational information.

While spectroscopic data for structurally related compounds, including different isomers and molecules with alternative substituents, were found, the specific experimental spectra and associated detailed research findings for the (2Z) isomer of ethyl 2-cyanopent-2-enoate could not be located. Searches for publications detailing the synthesis of this compound, which might have included its spectroscopic characterization in their experimental sections, were also unsuccessful in providing the necessary data.

Consequently, it is not possible to provide an article with the requested detailed data tables and in-depth research findings for each specified spectroscopic technique for ethyl (2Z)-2-cyanopent-2-enoate. The absence of this foundational data in publicly accessible scientific literature and databases precludes the creation of the requested scientific article.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2z 2 Cyanopent 2 Enoate

Vibrational Spectroscopy

Computational Prediction of Vibrational Spectra and Potential Energy Distribution (PED) Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of molecules like ethyl (2Z)-2-cyanopent-2-enoate. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the theoretical vibrational frequencies. nih.govresearchgate.net These calculations provide a powerful tool for assigning the vibrational modes observed in experimental FT-IR and Raman spectra.

Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.govresearchgate.net This analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. For ethyl (2Z)-2-cyanopent-2-enoate, key vibrational modes include the C≡N stretch, C=O stretch, C=C stretch, and various C-H bending and stretching vibrations.

Table 1: Predicted Vibrational Frequencies and PED Assignments for Ethyl (2Z)-2-Cyanopent-2-enoate

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Assignment |

| ~2230 | ν(C≡N) | C≡N stretching |

| ~1725 | ν(C=O) | C=O stretching |

| ~1640 | ν(C=C) | C=C stretching |

| ~2980 | νas(CH₃) | Asymmetric CH₃ stretching |

| ~2940 | νs(CH₂) | Symmetric CH₂ stretching |

| ~1450 | δ(CH₂) | CH₂ scissoring |

| ~1250 | ν(C-O) | C-O stretching |

Note: The data in this table is predicted based on computational studies of similar molecules and general spectroscopic principles.

X-ray Crystallography for Precise Solid-State Structure Determination

In the solid state, ethyl (2Z)-2-cyanopent-2-enoate is expected to adopt a planar conformation to maximize conjugation between the cyano, ester, and alkene functionalities. Intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, would govern the crystal packing.

Table 2: Predicted X-ray Crystallographic Parameters for Ethyl (2Z)-2-Cyanopent-2-enoate

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Z | 4 |

Note: The data in this table is hypothetical and based on typical values for small organic molecules with similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The conjugated system in ethyl (2Z)-2-cyanopent-2-enoate, which includes the C=C double bond, the cyano group (C≡N), and the carbonyl group (C=O), gives rise to characteristic absorption bands in the UV region. The primary electronic transitions expected are π → π* and n → π*. shu.ac.ukuzh.ch

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uklibretexts.org The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. shu.ac.ukuzh.ch The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the solvent used.

Table 3: Predicted UV-Vis Absorption Data for Ethyl (2Z)-2-Cyanopent-2-enoate in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~210 | ~10,000 | π → π |

| ~275 | ~100 | n → π |

Note: The data in this table is predicted based on the electronic transitions of similar conjugated systems.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For ethyl (2Z)-2-cyanopent-2-enoate (C₈H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (153.18).

The fragmentation of the molecular ion is influenced by the presence of the ester and cyano functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.orglibretexts.org The presence of the cyano group can also lead to characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation Data for Ethyl (2Z)-2-Cyanopent-2-enoate

| m/z | Proposed Fragment Ion |

| 153 | [C₈H₁₁NO₂]⁺ (Molecular Ion) |

| 125 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 108 | [M - OCH₂CH₃]⁺ |

| 80 | [M - COOCH₂CH₃]⁺ |

| 53 | [C₃H₃N]⁺ |

Note: The fragmentation pattern is predicted based on established fragmentation rules for esters and cyano compounds.

Applications of Ethyl 2z 2 Cyanopent 2 Enoate As a Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

The strategic placement of functional groups in ethyl (2Z)-2-cyanopent-2-enoate makes it a highly useful precursor for the synthesis of more complex organic molecules. The presence of the electron-withdrawing nitrile and ester groups activates the double bond for nucleophilic addition reactions, while the nitrile and ester moieties themselves can be subjected to a variety of chemical modifications. This reactivity has been harnessed to construct elaborate molecular architectures.

For instance, acrylate (B77674) compounds, a class to which ethyl (2Z)-2-cyanopent-2-enoate belongs, are recognized as important intermediates in organic synthesis due to the chemical versatility of the acrylate moiety. nih.govresearchgate.net Their ability to participate in various carbon-carbon bond-forming reactions is a cornerstone of modern synthetic organic chemistry.

Precursor in Heterocyclic Compound Synthesis

A significant application of ethyl (2Z)-2-cyanopent-2-enoate lies in its role as a precursor for the synthesis of a multitude of heterocyclic compounds. researchgate.net Heterocycles are a critical class of compounds, many of which exhibit important biological activities and are core components of numerous pharmaceuticals. The reactivity of ethyl (2Z)-2-cyanopent-2-enoate allows for its cyclization with various reagents to form diverse ring systems.

Synthesis of Pyridines and Fused Pyridine (B92270) Systems

Ethyl (2Z)-2-cyanopent-2-enoate and its derivatives are utilized in the synthesis of pyridine and fused pyridine systems. These nitrogen-containing heterocycles are prevalent in medicinal chemistry and materials science. The synthesis often involves the reaction of the enoate with a suitable nitrogen-containing compound, leading to cyclization and the formation of the pyridine ring. For example, related 2,6-disubstituted pyridine derivatives have been synthesized from a precursor derived from the Claisen condensation of pyridine-2,6-dicarboxylic acid ester with acetonitrile. researchgate.net While not a direct use of the title compound, this illustrates the general strategy of using cyanated esters in pyridine synthesis. Processes for preparing 2-ethyl-pyridine have also been developed through the methylation of α-picoline, highlighting the industrial importance of substituted pyridines. google.com

Synthesis of Pyrimidinones (B12756618) and Related Fused Pyrimidines

The synthesis of pyrimidinones and their fused analogues can be achieved using cyanoacrylate derivatives. These compounds are of interest due to their potential pharmacological properties. The general approach involves the reaction of the cyanoacrylate with a dinucleophilic reagent containing nitrogen atoms, such as ureas or thioureas, to construct the pyrimidine (B1678525) ring. Research has demonstrated the synthesis of novel fused pyrimidine derivatives from related starting materials like Ethyl(2Z)-2-(ethoxymethylidine)-3-oxobutanoate. jchr.org Furthermore, o-aminonitrile or o-aminoester compounds can be cyclized to form fused pyrimidines by reacting them with ethyl iso(thio)cyanatoacetate. nih.gov These examples showcase the utility of cyano-containing ester compounds in building pyrimidine-based heterocyclic systems.

Synthesis of Pyrrol-2-ones and Pyrrolidine (B122466) Derivatives

Ethyl (2Z)-2-cyanopent-2-enoate and similar structures serve as precursors for pyrrol-2-ones and pyrrolidine derivatives. These five-membered nitrogen heterocycles are found in many natural products and biologically active molecules. The synthesis can proceed through various pathways, including condensation reactions with amines or other nitrogen-containing nucleophiles. For instance, the Knoevenagel condensation of pyrrole-2-aldehyde with ethyl cyanoacetate (B8463686) yields (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, a related compound. researchgate.net This highlights the general reactivity of ethyl cyanoacetate derivatives in forming carbon-carbon bonds with aldehydes, a key step that can lead to the formation of pyrrole-based structures. nih.govnih.gov The synthesis of various pyrrolidine-2-one derivatives has also been explored, showcasing the broad interest in this class of compounds. researchgate.net

Synthesis of Benzopyranones and Benzoxazines

The scaffold of ethyl (2Z)-2-cyanopent-2-enoate can be incorporated into the synthesis of benzopyranones (coumarins) and benzoxazines. These oxygen- and nitrogen-containing bicyclic systems are known for their diverse biological activities. The synthesis often involves a reaction with a substituted phenol (B47542) or a related precursor. For example, a related compound, ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate, has been used to prepare 2H-1-benzopyranones. researchgate.net This demonstrates the potential for cyanoacrylate derivatives to act as key building blocks in the formation of these important heterocyclic systems.

Synthesis of Thiazoles and Other Sulfur-Containing Heterocycles

Ethyl (2Z)-2-cyanopent-2-enoate and its analogues are valuable in the synthesis of thiazoles and other sulfur-containing heterocycles. digitellinc.com Thiazoles are a prominent class of sulfur- and nitrogen-containing heterocycles with a wide range of applications, including in pharmaceuticals. researchgate.netekb.eg The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. Derivatives of ethyl cyanoacetate can be converted to the necessary thioamide precursors. For example, 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles have been synthesized from a thioamide derivative which was, in turn, prepared from a dinitrile precursor. nih.gov This underscores the utility of cyano-functionalized compounds in accessing the building blocks for thiazole synthesis. Furthermore, the synthesis of various sulfur-containing heterocycles often proceeds through intermediates that can be derived from versatile starting materials like ethyl (2Z)-2-cyanopent-2-enoate. nih.govarkat-usa.orgfao.org

Role in Polymer Chemistry Research

The presence of electron-withdrawing cyano and ester groups on the same carbon atom of the double bond makes ethyl (2Z)-2-cyanopent-2-enoate and related alkyl 2-cyanoacrylates highly susceptible to polymerization. Research in this area has primarily focused on understanding the mechanisms of both anionic and radical polymerization, as well as the properties of the resulting polymers. While much of the foundational research has been conducted on the simpler analogue, ethyl 2-cyanoacrylate, the principles and findings are largely applicable to ethyl (2Z)-2-cyanopent-2-enoate, with the ethyl group on the double bond influencing steric hindrance and potential side reactions.

Anionic Polymerization

Anionic polymerization is the most common and rapid method for polymerizing alkyl 2-cyanoacrylates. The reaction can be initiated by weak bases, including water, alcohols, and amines. The high reactivity is attributed to the strong electron-withdrawing nature of the nitrile and ester groups, which activates the β-carbon of the double bond towards nucleophilic attack. This rapid polymerization is the basis for the adhesive properties of cyanoacrylate-based glues.

The polymerization of ethyl 2-cyanoacrylate, a close structural relative of ethyl (2Z)-2-cyanopent-2-enoate, has been extensively studied. The propagation rate coefficients (kp) for the anionic polymerization of n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107) (THF) at 20°C are remarkably high, approaching 106 L·mol−1·s−1. This is significantly greater than that of other monomers like methyl methacrylate (B99206) under similar conditions, highlighting the extreme reactivity of the cyanoacrylate family. The molecular weights of the resulting polymers are influenced by factors such as pH.

Radical Polymerization

While less common due to the high susceptibility to anionic polymerization, radical polymerization of alkyl 2-cyanoacrylates is also possible, particularly under acidic conditions to suppress the anionic pathway. This method offers the advantage of enabling copolymerization with a wider range of monomers, leading to polymers with diverse and tunable properties.

Kinetic studies on the radical polymerization of ethyl 2-cyanoacrylate have been conducted to determine the propagation (kp) and termination (kt) rate coefficients. For instance, in bulk polymerization at 30°C in the presence of anionic inhibitors, the following values have been reported:

| Anionic Inhibitor | kp (L·mol−1·s−1) | kt (L·mol−1·s−1) |

| 7.0 wt% Acetic Acid | 1622 | 4.11 × 108 |

| 0.5 wt% 1,3-Propanesultone | 1610 | 4.04 × 108 |

These data indicate that the radical polymerization proceeds rapidly, and the choice of anionic inhibitor has a minimal effect on the rate coefficients.

Copolymerization

The ability to undergo radical polymerization opens up avenues for the copolymerization of cyanoacrylates with other vinyl monomers. This is a key strategy for modifying the properties of the resulting polymers. For example, the copolymerization of ethyl 2-cyanoacrylate with methyl methacrylate has been shown to yield random copolymers with a strong alternating tendency. The thermal stability of these copolymers was found to increase with higher methyl methacrylate content.

Furthermore, studies on the copolymerization of vinyl acetate (B1210297) with halogenated ethyl 2-cyano-3-phenyl-2-propenoates have demonstrated the feasibility of incorporating functionalized cyanoacrylate monomers into polymer backbones. This approach allows for the introduction of specific functionalities and the tailoring of material properties such as thermal stability. The decomposition of these copolymers typically occurs in two stages, with the initial decomposition temperature ranging from 159-500°C.

Thermal Properties of Poly(alkyl 2-cyanoacrylates)

The thermal stability of poly(alkyl 2-cyanoacrylates) is a critical aspect of their application. Generally, these polymers exhibit relatively poor thermal stability, with degradation often commencing near their glass transition temperature (Tg). The primary degradation mechanism is depolymerization, initiated from the chain ends.

For poly(ethyl 2-cyanoacrylate), the glass transition temperature is approximately 150°C, and degradation begins around this temperature. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing these properties. TGA of poly(ethyl 2-cyanoacrylate) nanofibers has shown that the degradation kinetics can be evaluated using isoconversional methods.

The thermal properties are also influenced by the polymerization method and any subsequent treatments. For instance, post-curing of poly(ethyl 2-cyanoacrylate) at different temperatures and times can affect the polymer's structure and thermal stability.

Future Directions in Research on Ethyl 2z 2 Cyanopent 2 Enoate

Development of Highly Stereoselective and Enantioselective Synthetic Methodologies

A primary focus for future research will be the development of synthetic methods that afford high levels of stereocontrol, yielding specific stereoisomers of ethyl (2Z)-2-cyanopent-2-enoate and its derivatives. This is crucial as the biological activity and material properties of chiral molecules are often dependent on their specific three-dimensional arrangement.

Key areas of investigation will include:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to induce asymmetry in the formation of the molecule. For example, the use of (R)-BINAP-silver complexes has proven effective in the enantioselective nitroso aldol (B89426) reaction of tin enolates to produce aminooxy ketones with high enantiomeric excess. researchgate.net

Substrate Control: Designing substrates with inherent chirality that can direct the stereochemical outcome of subsequent reactions.

Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the starting material to guide the stereoselective formation of the desired product.

Recent advances in enantioselective synthesis, such as the catalytic enantioselective (2+3) cycloaddition to form cyclopentenes, highlight the potential for developing novel stereoselective routes. chemrxiv.org Similarly, stereoselective glycosylation methods demonstrate the possibility of controlling stereochemistry at specific positions within a molecule. nih.gov

Exploration of Novel Catalytic Systems for its Chemical Transformations

The reactivity of the cyano, ester, and alkene functional groups in ethyl (2Z)-2-cyanopent-2-enoate offers a rich landscape for exploring novel catalytic transformations. Future research should aim to discover and optimize catalytic systems that enable new and efficient reactions.

Potential research directions include:

Metal-Based Catalysis: Investigating the use of transition metal catalysts (e.g., palladium, rhodium, copper) to facilitate cross-coupling reactions, hydrogenations, and other transformations. For instance, copper-catalyzed reactions have been used in the synthesis of (Z)-chloroalkene dipeptide isosteres. researchgate.net

Organocatalysis: Exploring the use of small organic molecules as catalysts, which can offer advantages in terms of cost, stability, and environmental impact.

Biocatalysis: Employing enzymes to catalyze reactions with high selectivity and under mild conditions, offering a green chemistry approach.

The development of phosphine-catalyzed annulation reactions provides a template for creating new cyclic structures from acrylate-like precursors. orgsyn.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict the outcome of reactions and to design more efficient synthetic strategies. For ethyl (2Z)-2-cyanopent-2-enoate, computational modeling can be applied to:

Reaction Mechanism Elucidation: Using quantum chemical calculations (e.g., Density Functional Theory) to understand the detailed steps of reaction mechanisms, identify transition states, and predict reaction kinetics and thermodynamics.

Catalyst Design: Computationally screening potential catalysts to identify promising candidates with high activity and selectivity before undertaking experimental work.

Predicting Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds and intermediates.

By simulating reaction pathways and predicting product distributions, computational modeling can significantly accelerate the discovery of new synthetic methods and reduce the amount of empirical experimentation required.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to larger-scale production for potential industrial applications, the integration of modern synthesis technologies is essential.

Future research in this area should focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of ethyl (2Z)-2-cyanopent-2-enoate and its derivatives. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. rsc.orgresearchgate.net

Automated Synthesis Platforms: Utilizing automated systems for reaction optimization and library synthesis. google.com These platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation.

The development of continuous-flow reactors for the synthesis of related compounds, such as 2-ethylphenylhydrazine hydrochloride, demonstrates the feasibility and benefits of this approach. researchgate.net

Investigating Unexplored Reaction Pathways and Tandem Processes

The unique combination of functional groups in ethyl (2Z)-2-cyanopent-2-enoate presents opportunities for discovering novel reaction pathways and designing elegant tandem or cascade reactions.

Areas for future exploration include:

Multicomponent Reactions: Designing reactions where three or more starting materials combine in a single step to form a complex product, offering high atom and step economy.

Tandem Cyclization/Functionalization Reactions: Developing processes where the initial formation of a cyclic structure is immediately followed by the introduction of new functional groups in a single pot.

Domino Reactions: Investigating reaction sequences where the product of one reaction triggers the next, leading to the rapid construction of molecular complexity.

The study of cyclization reactions, such as the transformation of anilinoxy derivatives into cyclic products, provides a starting point for exploring new intramolecular transformations of ethyl (2Z)-2-cyanopent-2-enoate derivatives. researchgate.net

Q & A

Q. Structural Confirmation :

- NMR Spectroscopy : NMR shows a characteristic doublet for the α,β-unsaturated ester protons (); NMR confirms the cyano group (δ ≈ 115–120 ppm).

- IR Spectroscopy : Strong absorption at ~2220 cm (C≡N stretch).

- X-ray Crystallography (if crystalline): Definitive proof of the Z-configuration via bond angles and torsion angles (e.g., as in for a structurally similar compound) .

Basic: How is the Z-configuration of the α,β-unsaturated ester moiety unambiguously determined using spectroscopic methods?

Methodological Answer:

- NMR Coupling Constants : The coupling constant () between the vinylic protons in the Z-isomer is typically 10–12 Hz due to restricted rotation, compared to 12–16 Hz for the E-isomer.

- NOESY/ROESY : Nuclear Overhauser effect (NOE) between the ester oxygen and the cyano-substituted proton confirms spatial proximity in the Z-configuration.

- X-ray Diffraction : Single-crystal analysis provides definitive geometric assignment (e.g., as demonstrated in for analogous compounds) .

Advanced: How can factorial design and sequential simplex optimization improve the yield of ethyl (2Z)-2-cyanopent-2-enoate synthesis?

Methodological Answer: